N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
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Overview
Description
N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a guanidine core substituted with a 2,4-difluorophenyl group and a 4,6-dimethylpyrimidin-2-yl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 2,4-difluoroaniline with 4,6-dimethylpyrimidine-2-carbonitrile in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the formation of the guanidine linkage.
Industrial Production Methods
On an industrial scale, the production of N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted guanidine compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-N’-(4-methylpyrimidin-2-yl)guanidine
- N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyridin-2-yl)guanidine
- N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea
Uniqueness
N-(2,4-difluorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the 2,4-difluorophenyl and 4,6-dimethylpyrimidin-2-yl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-11-4-3-9(14)6-10(11)15/h3-6H,1-2H3,(H3,16,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNVLMASXWRGKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=C(C=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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